molecular formula C14H11NO4 B13142887 10-Nitro-1,2-dihydroanthracene-1,2-diol

10-Nitro-1,2-dihydroanthracene-1,2-diol

Cat. No.: B13142887
M. Wt: 257.24 g/mol
InChI Key: VNOVNHOBHYKYND-UHFFFAOYSA-N
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Description

10-Nitro-1,2-dihydroanthracene-1,2-diol is an organic compound with the molecular formula C14H11NO4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both nitro and dihydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Nitro-1,2-dihydroanthracene-1,2-diol typically involves the nitration of 1,2-dihydroanthracene-1,2-diol. This can be achieved by treating 1,2-dihydroanthracene-1,2-diol with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 10-position of the anthracene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl groups in this compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2), alkylating agents (e.g., alkyl halides).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

10-Nitro-1,2-dihydroanthracene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Nitro-1,2-dihydroanthracene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    1,2-Dihydroanthracene-1,2-diol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    10-Nitroanthracene: Lacks the hydroxyl groups, affecting its solubility and reactivity.

    1,2-Dihydroxyanthraquinone: Contains a quinone structure, leading to different chemical and biological properties.

Uniqueness: 10-Nitro-1,2-dihydroanthracene-1,2-diol is unique due to the presence of both nitro and dihydroxy functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

10-nitro-1,2-dihydroanthracene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)15(18)19/h1-7,12,14,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOVNHOBHYKYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(C(C=CC3=C2[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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